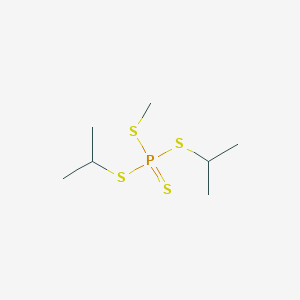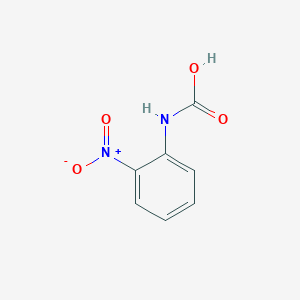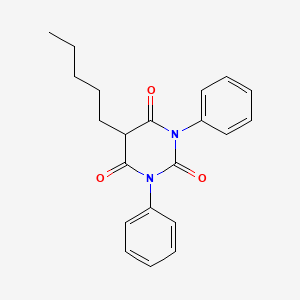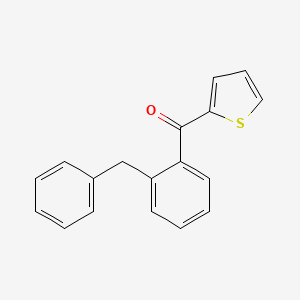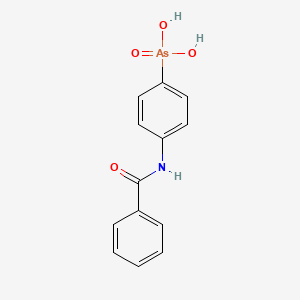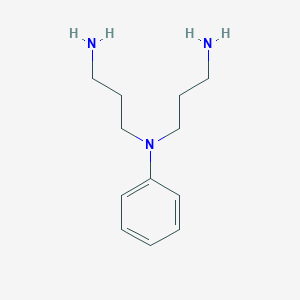
N~1~-(3-Aminopropyl)-N~1~-phenylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis-(3-amino-propyl)-aniline is a chemical compound with the molecular formula C12H21N3. It is a derivative of aniline, where two 3-amino-propyl groups are attached to the nitrogen atom of the aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis-(3-amino-propyl)-aniline typically involves the reaction of aniline with 3-chloropropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of N,N-bis-(3-amino-propyl)-aniline can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis-(3-amino-propyl)-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures around 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and temperatures around 0-25°C.
Substitution: Halogenated compounds (e.g., alkyl halides); reaction conditions include the presence of a base and temperatures around 50-70°C.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: New substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N,N-bis-(3-amino-propyl)-aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-bis-(3-amino-propyl)-aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-bis-(2-amino-ethyl)-aniline
- N,N-bis-(4-amino-butyl)-aniline
- N,N-bis-(3-amino-propyl)-piperazine
Uniqueness
N,N-bis-(3-amino-propyl)-aniline is unique due to its specific structural configuration, which allows for versatile chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
1555-72-2 |
|---|---|
Formule moléculaire |
C12H21N3 |
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
N'-(3-aminopropyl)-N'-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C12H21N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2 |
Clé InChI |
FCYLESXZIMNFSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCCN)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


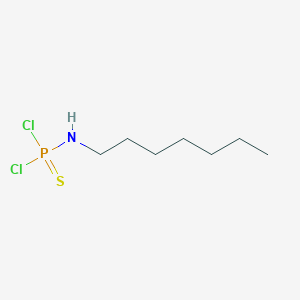


![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
